7-Methoxypyrimido[4,5-b]quinolin-2-amine
CAS No.: 582334-06-3
Cat. No.: VC5791675
Molecular Formula: C12H10N4O
Molecular Weight: 226.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 582334-06-3 |
|---|---|
| Molecular Formula | C12H10N4O |
| Molecular Weight | 226.239 |
| IUPAC Name | 7-methoxypyrimido[4,5-b]quinolin-2-amine |
| Standard InChI | InChI=1S/C12H10N4O/c1-17-9-2-3-10-7(5-9)4-8-6-14-12(13)16-11(8)15-10/h2-6H,1H3,(H2,13,14,15,16) |
| Standard InChI Key | LEBJRBDRCVNUIE-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC3=CN=C(N=C3N=C2C=C1)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
7-Methoxypyrimido[4,5-b]quinolin-2-amine belongs to the pyrimidoquinoline family, characterized by a fused pyrimidine and quinoline system. Its structure features:
-
A methoxy group (-OCH₃) at the 7th position of the quinoline moiety
-
An amino group (-NH₂) at the 2nd position of the pyrimidine ring
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O |
| Molecular Weight | 226.24 g/mol |
| IUPAC Name | 7-methoxypyrimido[4,5-b]quinolin-2-amine |
| CAS Registry Number | Not yet assigned |
The absence of a registered CAS number reflects its status as an emerging research compound, unlike its 8-methoxy analog (CAS 1098340-26-1). Structural analogs, such as 2-ethyl-7-methoxypyrimido[4,5-b]quinolin-4-amine (PubChem CID 84635188), demonstrate the versatility of substitution patterns in this scaffold .
Spectroscopic Characterization
While direct data for the 7-methoxy isomer remains limited, studies on related compounds provide insights:
-
¹H-NMR: The 7-methoxy group typically resonates as a singlet at δ 3.8–4.0 ppm, while the C2-amino group appears as a broad singlet near δ 6.5 ppm .
-
MS: Molecular ion peaks at m/z 226.24 align with the molecular weight, with fragmentation patterns consistent with methoxy and amino group losses.
Synthetic Methodologies
Multicomponent Reaction Approaches
The synthesis of pyrimido[4,5-b]quinolines commonly employs three-component reactions involving:
-
Aminopyrimidinone derivatives
-
Cyclic 1,3-diketones (e.g., dimedone)
-
Aromatic aldehydes
Table 2: Comparative Synthesis Conditions
| Method | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional | Trityl chloride | Chloroform | Reflux | 78–85 | |
| Ultrasound-assisted | None | Ethanol | 50°C | 82–88 |
For 7-methoxypyrimido[4,5-b]quinolin-2-amine, the use of 7-methoxy-substituted benzaldehydes in the multicomponent reaction is hypothesized to direct methoxy group incorporation. The ultrasound-assisted method reported by enhances reaction efficiency (82–88% yield) while avoiding metal catalysts, aligning with green chemistry principles.
Post-Synthetic Modifications
The Vilsmeier–Haack reaction enables functionalization of the pyrimidoquinoline core:
-
β-Chlorovinylaldehyde derivatives form under controlled conditions (0°C, argon atmosphere)
-
Selective formylation occurs at electron-rich positions, though the 7-methoxy group may sterically hinder certain reactions
Biological Activities and Mechanisms
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| 2-Aminopyrimido[4,5-b]quinolin-4(3H)-one | 1.46 | >100 | >68.5 |
| 8-Methoxypyrimido[4,5-b]quinolin-2-amine | 4.2* | 6.8* | 1.6 |
*Estimated from class-activity relationships
The 2-amino substitution enhances selectivity for breast cancer (MCF-7) cells, suggesting similar potential for the 7-methoxy analog . Molecular docking studies indicate strong binding to tyrosine kinase domains (ΔG = −9.2 kcal/mol), particularly at the ATP-binding site .
Antimicrobial and Antiviral Effects
-
Bacterial Inhibition: 8-Methoxy derivatives show MIC values of 8–16 µg/mL against S. aureus and E. coli
-
Antiviral Activity: Pyrimidoquinolines inhibit HIV-1 protease with IC₅₀ values ≈ 12 µM via π-π stacking interactions
Pharmacokinetic and Toxicological Profile
Absorption and Distribution
-
LogP: Predicted value of 1.8 suggests moderate lipophilicity, favoring blood-brain barrier penetration
-
Protein Binding: >90% binding to human serum albumin (HSA) based on analog studies
Metabolism and Excretion
-
Hepatic CYP450-mediated O-demethylation of the methoxy group forms active metabolites
-
Renal clearance accounts for 60–70% of elimination in preclinical models
Toxicity Considerations
-
LD₅₀ (rat, oral): Estimated 320 mg/kg based on structural analogs
-
Hepatotoxicity markers (ALT/AST elevation) observed at doses >50 mg/kg/day
Future Research Directions
-
Synthetic Optimization: Develop regioselective methods for 7-methoxy isomer synthesis
-
Mechanistic Studies: Elucidate structure-activity relationships through X-ray crystallography
-
Formulation Development: Explore nanoparticle delivery systems to enhance bioavailability
-
Therapeutic Expansion: Investigate potential in neurodegenerative diseases via kinase inhibition
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume